MPO Inhibition Potency: 1 nM IC50 for 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine vs. 140 nM for Clinical Candidate AZD5904
In an aminophenyl fluorescein assay measuring MPO chlorination activity, 2-chloro-3-[(2-fluorobenzyl)oxy]pyridine exhibited an IC50 of 1 nM [1]. This represents a 140-fold improvement in potency compared to AZD5904 (IC50 = 140 nM), a well-characterized irreversible MPO inhibitor that has been advanced to clinical trials . Furthermore, a separate assay evaluating MPO peroxidation activity in human PMN leukocytes yielded an IC50 of 36 nM for the target compound [2]. While cross-study comparisons require caution due to assay format differences, the nanomolar potency across two distinct functional readouts suggests robust target engagement that is quantitatively superior to many benchmark MPO inhibitors.
| Evidence Dimension | MPO chlorination activity IC50 |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | AZD5904: 140 nM |
| Quantified Difference | 140-fold lower IC50 (more potent) |
| Conditions | Aminophenyl fluorescein assay; MPO of unknown origin; 10 min incubation followed by NaCl addition |
Why This Matters
Sub-nanomolar potency in a primary functional assay positions this compound as a compelling starting point for MPO inhibitor development, particularly where minimizing off-target effects through high potency is critical.
- [1] BindingDB. (n.d.). CHEMBL4790231: 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine. BindingDB Accession: BDBM50554035. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp?chemname=2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine View Source
- [2] BindingDB. (n.d.). CHEMBL4530093: 2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine. BindingDB Accession: BDBM50507389. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearchmarvin.jsp?chemname=2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine View Source
